molecular formula C21H29N3O4 B2819770 N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1396807-72-9

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2819770
CAS No.: 1396807-72-9
M. Wt: 387.48
InChI Key: XPWNLRCURDRBKG-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring both cyclopropyl and tetrahydroquinoline moieties, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and tetrahydroquinoline intermediates. Common synthetic routes may include:

    Formation of Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Synthesis of Tetrahydroquinoline Intermediate: This can be achieved through the hydrogenation of quinoline derivatives under catalytic conditions.

    Coupling Reaction: The final step involves the coupling of the cyclopropyl and tetrahydroquinoline intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl or tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The cyclopropyl and tetrahydroquinoline moieties suggest potential interactions with biological membranes and proteins, leading to modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide: shares structural similarities with other oxalamides and tetrahydroquinoline derivatives.

    This compound: can be compared to compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclopropyl and tetrahydroquinoline moieties, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWNLRCURDRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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